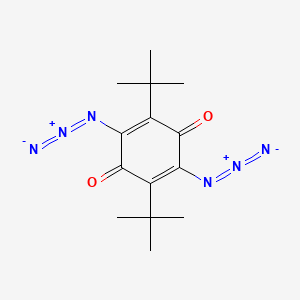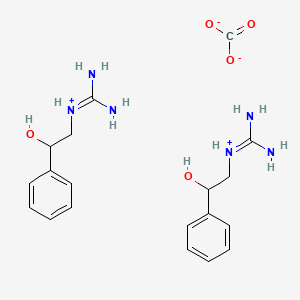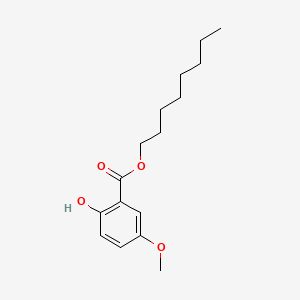
buta-1,3-diene;N-(hydroxymethyl)-2-methylprop-2-enamide;prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Buta-1,3-diene; N-(hydroxymethyl)-2-methylprop-2-enamide; prop-2-enenitrile is a complex organic compound with a unique structure that combines three distinct functional groups. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. Its molecular formula is C19H24N2O2, and it has a molecular weight of 312.406 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of buta-1,3-diene; N-(hydroxymethyl)-2-methylprop-2-enamide; prop-2-enenitrile involves multiple steps, each requiring specific reagents and conditionsEach step requires careful control of temperature, pressure, and pH to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated systems to maintain consistent quality and yield. The process involves the use of catalysts and solvents to facilitate the reactions and improve efficiency. Safety measures are also implemented to handle the potentially hazardous reagents and conditions involved in the synthesis .
Chemical Reactions Analysis
Types of Reactions
Buta-1,3-diene; N-(hydroxymethyl)-2-methylprop-2-enamide; prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
The common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as ethanol, methanol, and dichloromethane. The conditions vary depending on the desired reaction, with temperature, pressure, and pH being critical factors .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, including halides, ethers, and esters .
Scientific Research Applications
Buta-1,3-diene; N-(hydroxymethyl)-2-methylprop-2-enamide; prop-2-enenitrile has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of buta-1,3-diene; N-(hydroxymethyl)-2-methylprop-2-enamide; prop-2-enenitrile involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and concentration of the compound. The exact molecular targets and pathways are still under investigation, but they may include enzymes, receptors, and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
Buta-1,3-diene: A simple diene with applications in polymer synthesis.
N-(hydroxymethyl)-2-methylprop-2-enamide: A compound with potential biological activity.
Prop-2-enenitrile: A nitrile used in organic synthesis.
Uniqueness
This makes it a valuable compound for research and industrial purposes .
Properties
CAS No. |
25135-82-4 |
|---|---|
Molecular Formula |
C12H18N2O2 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
buta-1,3-diene;N-(hydroxymethyl)-2-methylprop-2-enamide;prop-2-enenitrile |
InChI |
InChI=1S/C5H9NO2.C4H6.C3H3N/c1-4(2)5(8)6-3-7;1-3-4-2;1-2-3-4/h7H,1,3H2,2H3,(H,6,8);3-4H,1-2H2;2H,1H2 |
InChI Key |
VNUQXUQSDQEYEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)NCO.C=CC=C.C=CC#N |
Related CAS |
25135-82-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl dibenzo[b,d]thiophene-1-carboxylate](/img/structure/B14685188.png)
![{[(2R)-2,3-Bis(tetradecyloxy)propoxy]methyl}benzene](/img/structure/B14685201.png)









![Bicyclo[4.2.1]nona-2,4,7-trien-9-one](/img/structure/B14685270.png)
